3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
CAS No.: 946387-31-1
Cat. No.: VC6986255
Molecular Formula: C16H18N2O2
Molecular Weight: 270.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946387-31-1 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.332 |
| IUPAC Name | 3-(4-methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one |
| Standard InChI | InChI=1S/C16H18N2O2/c1-10-8-13-15(14(19)9-10)16(17-18(13)2)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
| Standard InChI Key | XIRYNQNBBFRNBQ-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS No. 946387-31-1) is a bicyclic organic compound belonging to the tetrahydroindazole class. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol . The structure comprises a partially hydrogenated indazole core fused with a cyclohexanone ring, substituted at positions 1 and 6 with methyl groups and at position 3 with a 4-methoxyphenyl moiety (Figure 1) .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 946387-31-1 | |
| Molecular Formula | C₁₆H₁₈N₂O₂ | |
| Molecular Weight | 270.33 g/mol | |
| IUPAC Name | 3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | |
| Purity | ≥97% |
The compound’s hydrogen-deficient indazole scaffold and ketone functionality render it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-inflammatory agents .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound follows a multi-step protocol starting from cyclohexanone derivatives. As detailed in recent studies, the general approach involves:
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Aldol Condensation: A diketo compound reacts with 4-methoxybenzaldehyde in dimethylsulfoxide (DMSO) catalyzed by piperidine, yielding a substituted cyclohexanone intermediate .
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Cyclization with Hydrazine: The cyclohexanone derivative undergoes cyclocondensation with hydrazine hydrate in methanol under acidic conditions, forming the tetrahydroindazole core .
For example, the synthesis of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl) ethanone (a structural analog) involves refluxing a diketone with hydrazine hydrate, followed by acid quenching and purification . Similar methodology is applicable to the target compound, with substitutions at the phenyl group .
Spectroscopic Characterization
The compound’s structure is confirmed via:
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FTIR Spectroscopy: Peaks at 1695 cm⁻¹ (C=O stretch) and 1614 cm⁻¹ (aromatic C=C) confirm the ketone and aryl groups .
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¹H NMR: Signals at δ 3.69 ppm (s, 3H, OCH₃) and δ 1.65 ppm (s, 3H, CH₃) validate the methoxyphenyl and methyl substituents .
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HRMS: A molecular ion peak at m/z 350.1360 ([M+Na]⁺) aligns with the theoretical mass (350.1368) .
Physicochemical Properties
While experimental data for the target compound remain limited, analogs such as 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (CAS 1309788-49-5) provide comparative insights :
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Analog (CAS 1309788-49-5) |
|---|---|---|
| Molecular Weight | 270.33 g/mol | 150.22 g/mol |
| LogP | ~1.92 (estimated) | 1.92 |
| PSA | ~50 Ų | 28.68 Ų |
The higher logP of the target compound (estimated 1.92) suggests moderate lipophilicity, favorable for membrane permeability in drug candidates .
Industrial and Pharmacological Relevance
Pharmaceutical Applications
This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting cancer and inflammatory diseases . Indazole derivatives are prized for their ability to modulate enzymatic activity through hydrogen bonding and hydrophobic interactions .
Biological Activity
While direct biological data for the compound are scarce, structurally related indazoles exhibit:
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Anticancer Activity: Inhibition of B-Raf and MEK kinases in melanoma models .
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Anti-inflammatory Effects: Suppression of COX-2 and TNF-α in murine macrophages .
Future Directions
Further research should prioritize:
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Biological Screening: Evaluating the compound’s potency against kinase targets.
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Derivatization: Introducing fluorinated or sulfonamide groups to enhance bioavailability.
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Process Optimization: Scaling up synthesis using flow chemistry or biocatalysis.
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